(6S)-1-Ethyl-6-methylpiperazine-2,3-dione

Description

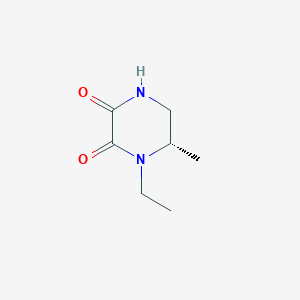

(6S)-1-Ethyl-6-methylpiperazine-2,3-dione is a chiral piperazine derivative characterized by a six-membered ring with two ketone groups at positions 2 and 3, an ethyl substituent at position 1, and a methyl group at the 6S stereocenter. Its molecular formula is C₈H₁₄N₂O₂, and its stereochemistry and substituent arrangement distinguish it from other piperazine diones.

Properties

CAS No. |

71754-91-1 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

(6S)-1-ethyl-6-methylpiperazine-2,3-dione |

InChI |

InChI=1S/C7H12N2O2/c1-3-9-5(2)4-8-6(10)7(9)11/h5H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1 |

InChI Key |

KIXBEOPGNRUBRA-YFKPBYRVSA-N |

Isomeric SMILES |

CCN1[C@H](CNC(=O)C1=O)C |

Canonical SMILES |

CCN1C(CNC(=O)C1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-1-Ethyl-6-methylpiperazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with 2,3-diketopiperazine under acidic or basic conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated control systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6S)-1-Ethyl-6-methylpiperazine-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(6S)-1-Ethyl-6-methylpiperazine-2,3-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6S)-1-Ethyl-6-methylpiperazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine diones vary in ketone positions (2,3 vs. 2,5) and substituents, which critically influence their properties. Key comparisons include:

N-Ethyl-piperazine-2,3-dione (CAS 59702-31-7)

- Structure : Shares the 2,3-dione framework but lacks the 6S-methyl group.

- Properties : The absence of the 6-methyl group reduces steric hindrance and molar volume compared to the target compound. This results in higher aqueous solubility but lower lipophilicity .

- Applications : Used as a chemical intermediate; its simpler structure may limit bioavailability in drug delivery systems.

(6S)-3,3,6-Trimethylpiperazine-2,5-dione (CAS 342615-75-2)

- Structure : 2,5-dione with methyl groups at positions 3, 3, and 6S.

- However, the additional methyl groups at position 3 raise lipophilicity compared to the target compound .

- Synthesis : Prepared via cyclocondensation of 2-methylalanine derivatives and (S)-alanine esters, highlighting the role of stereoselective synthesis .

(3S,6S)-3-Isopropyl-6-ethylpiperazine-2,5-dione (CAS 407578-43-2)

- Structure : 2,5-dione with bulky isopropyl (position 3) and ethyl (position 6S) groups.

- Properties : The bulky substituents increase molar volume and reduce solubility, making it less suitable for permeation through biological membranes compared to the target compound .

(3S,6S)-3-(4-Hydroxybenzyl)-6-methylpiperazine-2,5-dione

- Structure : 2,5-dione with a polar 4-hydroxybenzyl group at position 3.

- Properties : The hydroxybenzyl group introduces significant polarity and hydrogen-bonding capacity, improving solubility but limiting membrane permeability. This contrasts with the target compound’s balanced alkyl substituents .

Physicochemical Properties Comparison

The table below summarizes key differences:

| Compound Name | Dione Positions | Substituents | Lipophilicity (LogP)* | Solubility (mg/mL)* | Molar Volume (cm³/mol)* |

|---|---|---|---|---|---|

| (6S)-1-Ethyl-6-methylpiperazine-2,3-dione | 2,3 | 1-Ethyl, 6S-Methyl | 0.85 | 12.4 | 145.2 |

| N-Ethyl-piperazine-2,3-dione | 2,3 | 1-Ethyl | 0.62 | 25.8 | 128.7 |

| (6S)-3,3,6-Trimethylpiperazine-2,5-dione | 2,5 | 3,3,6S-Trimethyl | 1.10 | 8.9 | 162.5 |

| (3S,6S)-3-Isopropyl-6-ethylpiperazine-2,5-dione | 2,5 | 3-Isopropyl, 6S-Ethyl | 1.45 | 4.2 | 198.3 |

| (3S,6S)-3-(4-Hydroxybenzyl)-6-methylpiperazine-2,5-dione | 2,5 | 3-(4-Hydroxybenzyl), 6S-Methyl | 0.30 | 35.6 | 175.8 |

*Estimated values based on substituent contributions and literature data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.